2-Aminobenzo[d]oxazole-6-carbonitrile

Organic Synthesis Process Chemistry Medicinal Chemistry

Standard 2-aminobenzoxazole analogs lack the critical 6-cyano group required for PI3K/AKT/mTOR pathway inhibitor synthesis, leading to failed routes or inactive analogs. This specific substitution pattern enables: • Direct synthesis of clinical candidate INK128 (MLN0128), a potent mTORC1/2 inhibitor • Construction of 5-aryl-substituted benzoxazole fungicide fragments via the nitrile handle • Access to scalable synthesis (85.7% yield, CN202311331648) for CRO/medicinal chemistry campaigns

Molecular Formula C8H5N3O
Molecular Weight 159.148
CAS No. 1806379-17-8
Cat. No. B2911985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazole-6-carbonitrile
CAS1806379-17-8
Molecular FormulaC8H5N3O
Molecular Weight159.148
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)OC(=N2)N
InChIInChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11)
InChIKeyDKVFUVHAXZPHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]oxazole-6-carbonitrile Overview


2-Aminobenzo[d]oxazole-6-carbonitrile (CAS 1806379-17-8) is a heterocyclic organic compound defined by a fused benzoxazole core bearing a reactive 2-amino group and an electron-withdrawing 6-cyano substituent. This precise substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted or alternatively substituted 2-aminobenzoxazoles. While the compound is recognized for its potential in medicinal chemistry, including kinase inhibition and antiproliferative applications [1][2], its primary value in a procurement context stems from its role as a key intermediate for synthesizing specific, high-value therapeutic candidates and agrochemicals, as evidenced by its use in constructing fragments of the antitumor agent INK128 and 5-aryl-substituted chemical fungicides [3].

6-Cyano Substitution Advantage


The procurement of 2-Aminobenzo[d]oxazole-6-carbonitrile cannot be satisfied by a simpler or more readily available 2-aminobenzoxazole analog. The presence of the nitrile group at the 6-position is not an inert spectator but a key determinant of both the molecule's electronic profile and its downstream reactivity. This electron-withdrawing group significantly influences the compound's binding affinity to certain biological targets, such as kinases, compared to unsubstituted or alkyl-substituted analogs [1][2]. Furthermore, the nitrile serves as a crucial synthetic handle for further elaboration, enabling the construction of complex molecules like the anti-tumor agent INK128, a pathway unavailable to simpler 2-aminobenzoxazoles [3]. Therefore, substituting this specific compound with a generic 2-aminobenzoxazole derivative would compromise the intended biological activity and block the established synthetic route, leading to project failure or significant delays.

2-Aminobenzo[d]oxazole-6-carbonitrile: Key Evidence


Superior Synthetic Efficiency

The novel synthetic method described in patent CN202311331648 provides a quantifiably superior route to 2-Aminobenzo[d]oxazole-6-carbonitrile compared to the prior art method using CN109251187A [1]. The new method reports a significantly higher yield (up to 85.7% vs. 41-86% yield over two steps), enabling more efficient and scalable procurement of the target compound [1][2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Key Intermediate for mTOR Inhibitor INK128

2-Aminobenzo[d]oxazole-6-carbonitrile is explicitly identified as a crucial 'fragment' or intermediate for the synthesis of the anti-tumor drug INK128 (also known as MLN0128), a potent mTORC1/2 inhibitor [1]. This application is not shared by structurally similar 2-aminobenzoxazoles that lack the 6-cyano group, such as 2-aminobenzo[d]oxazole-4-carboxamide or the parent 2-aminobenzoxazole .

Medicinal Chemistry Oncology Drug Discovery

Precursor for 5-Aryl Fungicides

The compound is a designated 'fragment' for synthesizing 5-aryl-substituted 2-aminobenzo[d]oxazole derivatives, a class of chemical fungicides [1]. This agrochemical application represents a distinct market use case not associated with many other 2-aminobenzoxazole derivatives, which are more commonly explored for pharmaceutical purposes .

Agrochemical Fungicide Development Organic Synthesis

Applications of 2-Aminobenzo[d]oxazole-6-carbonitrile


Scalable Synthesis for Medicinal Chemistry

The improved synthetic method detailed in patent CN202311331648 provides a practical and scalable route to 2-Aminobenzo[d]oxazole-6-carbonitrile with yields up to 85.7% [1]. This high efficiency, combined with the method's operational simplicity and mild conditions, makes it the preferred approach for laboratories and CROs requiring larger quantities of the compound for building block or intermediate use. This scenario directly supports medicinal chemistry campaigns, particularly those focused on oncology where the compound serves as a key fragment for INK128 [2].

mTORC1/2 Inhibitor Development

For research groups focused on the PI3K/AKT/mTOR signaling pathway, 2-Aminobenzo[d]oxazole-6-carbonitrile is a procurement priority. Its validated role as an intermediate in the synthesis of the clinical candidate INK128 (MLN0128), a potent mTORC1/2 inhibitor, provides a direct and high-value application [1]. Using this specific building block accelerates the synthesis of known active molecules or the creation of focused analog libraries, a strategic advantage over starting from less defined or inactive 2-aminobenzoxazole scaffolds [2].

Agrochemical Fungicide R&D

The compound's designation as a 'fragment' for synthesizing 5-aryl-substituted 2-aminobenzo[d]oxazole fungicides positions it as a key starting material for agrochemical discovery programs [1]. This is a specialized application that differentiates it from many other 2-aminobenzoxazole derivatives used primarily in human health research [2]. Procurement for this scenario supports the development of new crop protection agents with a defined mechanism of action.

Electronic Modulation in Heterocyclic Chemistry

The 6-cyano group on the benzoxazole core imparts unique electronic properties due to its strong electron-withdrawing nature [1]. Researchers investigating structure-activity relationships (SAR) or the fundamental chemistry of benzoxazoles can utilize this compound to study the impact of this substitution on properties like fluorescence, redox potential, or reactivity in cross-coupling reactions [2]. This provides a clear basis for selection over 2-aminobenzoxazole or its 4-substituted analogs when the goal is to explore electronic or steric effects at the 6-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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